7-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol
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Overview
Description
7-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol is a fluorinated organic compound known for its unique chemical properties. The presence of the hexafluoro group imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with 1,1,1,3,3,3-hexafluoro-2-propanol under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
7-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 7-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The hexafluoro group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The compound can inhibit or activate specific enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar stability and reactivity.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound with comparable properties.
Uniqueness
7-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol is unique due to its quinoline core, which imparts additional chemical versatility and biological activity compared to other fluorinated alcohols. This makes it particularly valuable in medicinal chemistry and material science .
Properties
IUPAC Name |
7-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6NO2/c13-11(14,15)10(21,12(16,17)18)7-4-3-6-2-1-5-19-8(6)9(7)20/h1-5,20-21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPULETWJQONKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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